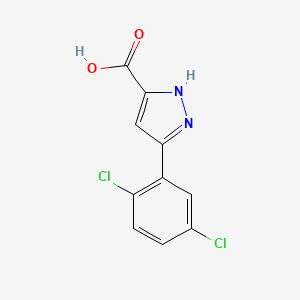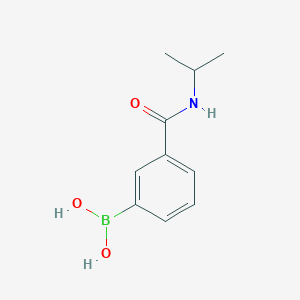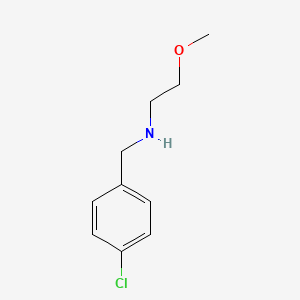
5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, is a derivative of the 1H-pyrazole-3-carboxylic acid family. These compounds are characterized by a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and a carboxylic acid functional group. The presence of dichlorophenyl groups suggests potential for varied chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 1H-pyrazole-3-carboxylic acid derivatives can be achieved by reacting acid chlorides with various nucleophiles. In one study, the acid chloride of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was reacted with 2,3-diaminopyridine to yield the corresponding carboxamide in good yield . This suggests that similar methodologies could be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS, as well as crystallographic methods. For example, a related compound, 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was characterized using these methods, and its crystal structure was determined, showing it crystallizes in the triclinic space group . These techniques would be essential for confirming the structure of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions. The reactivity of the pyrazole ring allows for the introduction of different substituents, which can significantly alter the compound's properties. For instance, reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates have been shown to yield a range of N-substituted carboxamides and carbohydrazides . This indicates that the dichlorophenyl pyrazole carboxylic acid could also participate in similar reactions, potentially leading to a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystal packing, hydrogen bonding, and conformational analysis of a pyrazole derivative were studied, revealing insights into its stability and intermolecular interactions . Theoretical calculations, such as DFT, can predict vibrational frequencies, HOMO-LUMO gaps, and molecular electrostatic potential maps, which are valuable for understanding the reactivity and properties of these compounds . These analyses would be relevant for the compound to predict its behavior in different environments and its potential applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives are primarily used in various chemical synthesis and reactions. It serves as a precursor in Sonogashira-type cross-coupling reactions to obtain corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds, upon cyclization, yield different condensed pyrazoles, showcasing their versatility in chemical synthesis (Arbačiauskienė et al., 2011). Furthermore, the compound has been used to create diverse structures, such as 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b] pyridine derivatives, highlighting its adaptability in generating various molecular structures (Yıldırım et al., 2005).
Material Science and Dye Synthesis
Interestingly, this compound has applications in material science and dye synthesis. For instance, it has been used as a coupling component in the production of heterocyclic dyes. The optical properties of these dyes, such as their absorption spectra, can be significantly influenced by the type of heterocyclic rings and the substituent effects on aromatic rings (Tao et al., 2019).
Molecular Docking and Pharmaceutical Research
Furthermore, the compound has shown potential in pharmaceutical research. Molecular docking studies of certain derivatives have been performed to predict binding interactions with target proteins, which is crucial in the development of new drugs (Reddy et al., 2022).
Wirkmechanismus
Target of Action
The primary target of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Given its target, it’s plausible that it impacts protein synthesis and regulation pathways, but more research is needed to confirm this.
Eigenschaften
IUPAC Name |
3-(2,5-dichlorophenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-1-2-7(12)6(3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCQLXUIVVBPNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNC(=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397964 |
Source


|
| Record name | 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1038549-20-0 |
Source


|
| Record name | 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde](/img/structure/B1308167.png)







![3-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1308183.png)
